4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide - 887867-81-4

4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

Catalog Number: EVT-3037055
CAS Number: 887867-81-4
Molecular Formula: C20H14N4O3
Molecular Weight: 358.357
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bis(μ-4,4;6,6-bis(biphenyl-2,2′-diyldioxy)-2,2-bis{2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]phenoxy}cyclotriphosphazene)di-μ-chlorido-bis[chloridocopper(II)]

Compound Description: This complex incorporates two molecules of a large, symmetrical ligand featuring two 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl units linked through a cyclotriphosphazene core. This complex exhibits a distorted CuCl3N2 square-pyramidal geometry. []

Relevance: This compound shares the core 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl moiety with 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. This complex highlights the potential for incorporating this heterocyclic system into larger, more complex structures and studying their coordination chemistry.

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Analogues

Compound Description: This series of compounds features a benzamide group connected to the 1,3,4-oxadiazole ring through a methylene linker. The researchers investigated their potential as alkaline phosphatase inhibitors, with some exhibiting excellent activity. []

Relevance: These compounds share the benzamide and 1,3,4-oxadiazole structural motifs with 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, showcasing a common structural framework for exploring biological activities related to enzyme inhibition. The key difference lies in the presence of the alkylthio substituent and the methylene linker in these analogues.

N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

Compound Description: These compounds incorporate both indole and oxadiazole rings linked through a methylene bridge. They were synthesized and evaluated for their antimicrobial and antioxidant properties. []

Relevance: While structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the presence of the indole moiety, they highlight the versatility of incorporating the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine scaffold into various frameworks to explore a wide range of biological activities.

N-{[5-Aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

Compound Description: This series features a pyridin-2-amine directly linked to the 1,3,4-oxadiazole ring through a methylene bridge. These compounds were investigated for their antimicrobial and anticancer activities, with promising results. []

Relevance: These compounds highlight the importance of exploring different substitution patterns around the 1,3,4-oxadiazole core to tune the biological activity. Compared to 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, these compounds emphasize the significance of linker length and substitution position on the pyridine ring.

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound represents a structurally distinct 1,3,4-oxadiazole derivative with a complex benzamide substitution pattern featuring methyl, methylsulfonyl, and trifluoromethyl groups. The research focuses on its crystalline modifications and their thermodynamic stability. []

Relevance: Although structurally different from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, this compound emphasizes the importance of exploring various substituents on the benzamide ring for influencing physicochemical properties like crystalline packing and stability, which are crucial for drug development.

Aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide-κ2N,O]zinc(II)

Compound Description: This zinc complex features two N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide ligands coordinating to the zinc ion. The crystal structure of this complex has been determined. []

Relevance: This compound shares the benzamide and 1,3,4-oxadiazole motifs with 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, highlighting the potential for these structural features to act as ligands in metal complexes. The key difference lies in the substitution on the benzamide ring and the presence of the zinc ion.

N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hemihydrochloride Monohydrate

Compound Description: This compound features a 4-methoxyphenyl group directly attached to the 1,3,4-oxadiazole ring. The study reports its synthesis and crystal structure, showcasing a symmetric N⋯H+⋯N unit in the solid state. []

Relevance: This compound, although lacking the benzamide moiety present in 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, emphasizes the significance of the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine core and explores variations in the substituents directly attached to the oxadiazole ring, impacting its properties and solid-state arrangements.

2-(p-Tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline

Compound Description: These compounds combine quinoline, oxadiazole, and ether functionalities in their structure. The research focuses on their synthesis and assessment as potential antibacterial agents. []

Relevance: Though structurally different from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the quinoline ring, this series emphasizes the importance of incorporating the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl moiety into diverse frameworks to investigate and potentially enhance biological activities, particularly in the context of antibacterial drug discovery.

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: These compounds, a 1,3,4-oxadiazole and a 1,2,4-triazole derivative, both feature a phenyl ring directly attached to the heterocyclic core and a pyridin-4-yl substituent. The research focuses on their synthesis, crystal structures, and antioxidant activities. []

Relevance: The N-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride shares the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine core with 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. Comparing their activities could provide insights into the contribution of the benzamide group in 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide to its overall biological profile. Additionally, the 1,2,4-triazole analog highlights the possibility of exploring bioisosteric replacements within this class of compounds.

2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole Derivatives

Compound Description: This series combines benzoxazole and 1,3,4-oxadiazole units connected by a flexible linker containing two sulfur atoms. These compounds were assessed for antimicrobial, antioxidant, and antitubercular activities. []

Relevance: While structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the presence of the benzoxazole moiety and the sulfur-containing linker, these compounds demonstrate the potential of incorporating the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl scaffold into diverse molecular architectures to access a broader spectrum of biological activities.

1-(2-(Pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one

Compound Description: This compound features a 1,3,4-oxadiazole ring with a ketone substituent and two pyridine rings attached at different positions. The study focuses on its crystal structure and conformation. []

Relevance: Although structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide by the presence of a second pyridine ring and a ketone group, this compound exemplifies the diverse substitution patterns possible around the 1,3,4-oxadiazole core, impacting its conformation and potential interactions with biological targets.

Tetraaquabis(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)cobalt(II) monohydrate and Tetraaquabis(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)iron(II)

Compound Description: These are metal complexes containing either cobalt(II) [] or iron(II) [] ions coordinated by two 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate ligands and four water molecules.

Relevance: These complexes demonstrate the ability of a 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl-containing ligand to coordinate metal ions. This highlights the potential of the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl moiety present in 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide to participate in metal binding, which could be relevant to its biological activity or potential applications in materials science.

Bis(μ-2-{5-[(pyridin-4-ylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenolato)bis[(acetylacetonato)copper(II)]

Compound Description: This compound is a binuclear copper(II) complex formed by two ligands featuring both a phenol and a 5-[(pyridin-4-ylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl unit. []

Relevance: Although structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, this complex demonstrates the versatility of the 1,3,4-oxadiazole motif for creating diverse ligand systems capable of bridging metal centers and forming polynuclear structures.

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) Derivatives

Compound Description: This series consists of derivatives of VNI, a potent inhibitor of sterol 14α-demethylase (CYP51) used to treat Chagas disease. These compounds were designed as potential antifungal agents targeting fungal CYP51. []

Relevance: While structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, the presence of the 1,3,4-oxadiazole ring connected to a benzamide moiety highlights the importance of this structural motif in medicinal chemistry and its relevance in targeting different enzymes, including CYP51, for various therapeutic applications.

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound represents a 1,3,4-oxadiazole derivative with a unique substitution pattern, featuring a dihydro-oxadiazole ring and a biphenyl group. It exhibits potent and selective calcium release-activated calcium (CRAC) channel inhibitory activity. []

Relevance: Though structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the presence of the dihydro-oxadiazole ring, the biphenyl group, and the different substitution pattern on the benzamide moiety, this compound emphasizes the versatility of the 1,3,4-oxadiazole scaffold for developing potent and selective inhibitors against various biological targets, including ion channels.

1-(4-Bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Compound Description: This compound features a 1,3,4-oxadiazole ring connected to a ketone group, a 4-bromophenyl substituent, and a pyridin-3-yl group through a sulfur linker. Its crystal structure and interactions have been analyzed. []

Relevance: Although structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the presence of the bromine atom, ketone group, and sulfur linker, this compound exemplifies the structural diversity possible around the 1,3,4-oxadiazole core, influencing its crystal packing and intermolecular interactions.

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound showcases a 4-chlorobenzamide unit connected to a dihydro-1,3,4-oxadiazole ring bearing a thioxo group. The study focuses on its crystal structure and hydrogen-bonding interactions. []

Relevance: Although structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the dihydro-oxadiazole ring, the thioxo group, and the different substitution pattern on the benzamide moiety, this compound demonstrates the influence of substituents and functional group modifications on the 1,3,4-oxadiazole core regarding its structure and intermolecular interactions.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor. This compound features a complex structure with a 1,3,4-oxadiazole ring linked to a pyrazolo[3,4-b]pyridine system. []

Relevance: Though structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the presence of the pyrazolo[3,4-b]pyridine moiety and the complex substitution pattern, this compound highlights the potential of incorporating the 1,3,4-oxadiazole ring into diverse frameworks for developing potent and selective enzyme inhibitors with therapeutic potential.

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. This compound contains both 1,3,4-oxadiazole and pyrrolo[2,1-f][1,2,4]triazine ring systems. []

Relevance: While structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, the presence of the 1,3,4-oxadiazole ring highlights the relevance of this heterocycle in medicinal chemistry and its incorporation into drug-like molecules targeting various biological targets.

catena-Poly[[diaquanickel(II)]-bis(μ-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)]

Compound Description: This compound is a nickel(II) coordination polymer featuring bridging 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate ligands. The study focuses on its crystal structure and supramolecular interactions. []

Relevance: Though structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the absence of the benzamide moiety and the presence of the nickel(II) ions and bridging ligands, this compound exemplifies the potential of using the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl unit for constructing coordination polymers and exploring their solid-state architectures.

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-4H-chromen-4-one

Compound Description: This compound incorporates a chromen-4-one moiety linked to a 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl unit. The study focuses on its crystal structure and hydrogen-bonding interactions. []

Relevance: Though structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the presence of the chromen-4-one moiety, this compound demonstrates the possibility of combining the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl unit with other heterocyclic systems, potentially leading to interesting biological activities and pharmacological profiles.

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound features a 1,3,4-oxadiazole ring connected to a thiazole ring, a benzamide group, and a phenyl ring. It was investigated for its antibacterial potential. []

Relevance: While structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the presence of the thiazole ring, this compound highlights the importance of the benzamide and 1,3,4-oxadiazole combination for exploring biological activities.

(Z)-N-(1-[2-{3-[(Dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine Derivatives

Compound Description: This series of compounds incorporates a substituted benzenamine moiety linked to a 5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl unit through an ethylidene bridge. These compounds demonstrated antifungal activity. []

Relevance: Although structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the benzenamine substitution and the ethylidene linker, they highlight the potential of exploring diverse substitutions and linkers around the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl core to access a broader range of biological activities.

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)benzamide

Compound Description: This compound features a benzamide group linked to a dihydro-1,3,4-oxadiazole ring bearing a thioxo group. The study focuses on its crystal structure and conformational analysis. []

Relevance: While structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the dihydro-oxadiazole ring and the thioxo group, it highlights the common benzamide and 1,3,4-oxadiazole combination as a recurring motif in medicinal chemistry.

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

Compound Description: These compounds feature a benzamide or benzenesulfonamide group attached to a 3,6-dihydropyridine ring bearing a 5-methyl/phenyl-1,3,4-oxadiazol-2-yl substituent. They were synthesized and evaluated for their anti-inflammatory and anti-cancer activities. []

Relevance: These compounds share the benzamide/sulfonamide and 1,3,4-oxadiazole structural elements with 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, highlighting the potential of these moieties for developing compounds with diverse biological activities. The presence of the dihydropyridine ring introduces a new structural element, potentially influencing their pharmacological profiles.

1-(5-(2-p-Tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives

Compound Description: These compounds incorporate a quinoline ring system linked to a 1,3,4-oxadiazole ring with a pyridine substituent and a ketone group. They were synthesized and evaluated for their antibacterial activity. []

Relevance: Although structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the presence of the quinoline and ketone groups, they highlight the 1,3,4-oxadiazole ring as a versatile building block for designing potential antibacterial agents.

Ethyl 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propanoate

Compound Description: This compound contains a 1,3,4-oxadiazole ring connected to a phenoxypropanoate moiety. It exhibits herbicidal activity. []

Relevance: While structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the absence of the benzamide group and the presence of the propanoate ester, it showcases the importance of the 1,3,4-oxadiazole ring in designing compounds with various biological activities, including applications in agriculture.

Compound Description: This series of compounds consists of 5-aryl-1,3,4-oxadiazol-2-amines linked to long alkyl chains. These compounds were designed and synthesized as potential dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. []

Relevance: These compounds highlight the importance of exploring different substitution patterns around the 1,3,4-oxadiazole core to optimize biological activity. While structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the lack of the benzamide moiety and the presence of the long alkyl chains, they emphasize the significance of exploring lipophilic interactions and their influence on AChE and BChE inhibitory activities.

N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-yl)benzamide Derivatives

Compound Description: This series of compounds features a complex heterocyclic framework incorporating a benzamide moiety linked to a [, , ]triazolo[3,4-b][1,3,4]thiadiazole system with a phenylthiazole substituent. These compounds were synthesized and evaluated for their antimicrobial activities. []

Relevance: Though structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the presence of the triazolothiadiazole and phenylthiazole moieties, this series highlights the continued interest in exploring complex heterocyclic frameworks incorporating benzamide and exploring their potential as antimicrobial agents.

2-(3-(Pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)benzamide Derivatives

Compound Description: This series comprises compounds featuring a benzamide unit connected to a [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system with a pyrimidine-substituted sulfamoyl group. The study focuses on their synthesis, characterization, and evaluation as potential antimicrobial agents. []

Relevance: While structurally distinct from 4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide due to the presence of the triazolothiadiazole ring and the sulfamoyl group, they highlight the importance of exploring complex heterocyclic systems incorporating benzamide for developing new antimicrobial agents.

N-(Benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide Derivatives

Compound Description: This series consists of compounds with a benzamide moiety linked to a [, , ]triazolo[3,4-b][1,3,4]thiadiazole system and a benzothiazole substituent. They were synthesized and evaluated for their antibacterial and antifungal activities. []

Properties

CAS Number

887867-81-4

Product Name

4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

IUPAC Name

4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

Molecular Formula

C20H14N4O3

Molecular Weight

358.357

InChI

InChI=1S/C20H14N4O3/c25-18(22-20-24-23-19(27-20)15-10-12-21-13-11-15)14-6-8-17(9-7-14)26-16-4-2-1-3-5-16/h1-13H,(H,22,24,25)

InChI Key

XDGMCUYLLYODLT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.